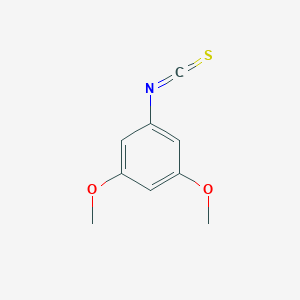

3,5-Dimethoxyphenyl isothiocyanate

Description

Properties

IUPAC Name |

1-isothiocyanato-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-11-8-3-7(10-6-13)4-9(5-8)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUHOOASBHTEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N=C=S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146895 | |

| Record name | 3,5-Dimethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104968-58-3 | |

| Record name | 3,5-Dimethoxyphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104968583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethoxyphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Topic: 3,5-Dimethoxyphenyl Isothiocyanate: Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs), characterized by the R−N=C=S functional group, are a pivotal class of compounds in medicinal chemistry and materials science.[1][2] Naturally occurring in cruciferous vegetables like broccoli and wasabi, they are renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Synthetic isothiocyanates serve as versatile building blocks for creating complex molecules, particularly in the development of novel therapeutics such as thioureas and various heterocyclic scaffolds.[4][5]

Among these, 3,5-dimethoxyphenyl isothiocyanate is a key intermediate. Its symmetrically substituted aromatic ring provides a unique electronic and steric profile, making it a valuable synthon for probing structure-activity relationships in drug discovery programs. This guide offers a comprehensive overview of a reliable synthesis protocol and a detailed characterization workflow for this compound, grounded in established chemical principles and analytical techniques.

Synthesis of this compound

The synthesis of aryl isothiocyanates from their corresponding primary amines is a well-established transformation.[4] Historically, highly toxic reagents like thiophosgene were common.[5][6][7] However, modern synthetic chemistry prioritizes safer, more efficient methods. The most prevalent and field-proven approach is the two-step, one-pot decomposition of a dithiocarbamate salt intermediate.[1][8] This method avoids the use of thiophosgene by utilizing carbon disulfide (CS₂) as the thiocarbonyl source.

The reaction proceeds in two core stages:

-

Nucleophilic Attack and Salt Formation: The starting material, 3,5-dimethoxyaniline, acts as a nucleophile.[9][10] In the presence of a base, it attacks the electrophilic carbon of carbon disulfide to form a dithiocarbamate salt. The base is crucial as it facilitates the deprotonation of the amine, enhancing its nucleophilicity.

-

Desulfurization: The intermediate dithiocarbamate salt is then treated with a desulfurizing agent. This reagent facilitates the elimination of a sulfur-containing species, leading to the formation of the thermodynamically stable isothiocyanate N=C=S bond.[1][4] While many agents exist (e.g., tosyl chloride, ethyl chloroformate, cyanuric chloride), modern reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) offer high efficiency under mild conditions, often enhanced by microwave irradiation.[8]

Logical Workflow for Synthesis

Caption: One-pot synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a general microwave-assisted procedure for aromatic isothiocyanate synthesis and is presented for illustrative purposes.[8] Researchers must conduct their own risk assessments and optimization.

Reagents and Equipment:

-

3,5-Dimethoxyaniline

-

Carbon Disulfide (CS₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et₃N)

-

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻)

-

Dichloromethane (DCM), anhydrous

-

Microwave reactor

-

Standard glassware for organic synthesis and workup

-

Silica gel for column chromatography

Procedure:

-

Salt Formation: In a 10 mL microwave pressure vial equipped with a magnetic stir bar, dissolve 3,5-dimethoxyaniline (1.0 equiv.) in anhydrous DCM.

-

Add the base (e.g., DBU, 3.0 equiv.) followed by the dropwise addition of carbon disulfide (3.0 equiv.).

-

Stir the mixture at room temperature for 5-10 minutes. The formation of the dithiocarbamate intermediate may be observed.

-

Desulfurization: To this mixture, add the desulfurizing agent DMT/NMM/TsO⁻ (1.0 equiv.).

-

Seal the vial and place it in the microwave reactor. Irradiate the mixture at 90 °C for 3-5 minutes (reaction progress should be monitored by TLC).

-

Workup: After cooling, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1N HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Characterization of this compound

Affirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and physical data provides an unambiguous structural confirmation.

Molecular Structure and Properties

Caption: Structure of 1-isothiocyanato-3,5-dimethoxybenzene.

| Property | Value | Source |

| CAS Number | 104968-58-3 | [11][12] |

| Molecular Formula | C₉H₉NO₂S | [11][12] |

| Molecular Weight | 195.24 g/mol | [11][12] |

| Appearance | Solid | |

| IUPAC Name | 1-isothiocyanato-3,5-dimethoxybenzene | [11] |

Spectroscopic Data

1. Infrared (IR) Spectroscopy IR spectroscopy is the most direct method for identifying the isothiocyanate functional group.

-

Principle: The asymmetric stretching vibration of the -N=C=S group results in a very strong and sharp absorption band in a relatively uncongested region of the spectrum.

-

Expected Absorption: A characteristic peak is expected between 2000-2200 cm⁻¹ .[13][14][15]

-

Other Key Peaks:

-

~3000-2800 cm⁻¹: C-H stretching (aromatic and methyl).

-

~1600 cm⁻¹: C=C stretching of the aromatic ring.

-

~1200-1000 cm⁻¹: C-O stretching of the methoxy groups.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework of the molecule. (Predicted shifts are based on standard values for similar structures in CDCl₃).

-

¹H NMR:

-

Aromatic Protons: Due to the symmetry of the molecule, two distinct signals are expected.

-

~6.5-6.7 ppm (2H, doublet or multiplet): Protons at the C2 and C6 positions.

-

~6.3-6.4 ppm (1H, triplet or multiplet): Proton at the C4 position.

-

-

Methoxy Protons:

-

~3.8 ppm (6H, singlet): The six equivalent protons of the two methoxy groups.

-

-

-

¹³C NMR:

-

Isothiocyanate Carbon: The most downfield and diagnostic signal.

-

Aromatic Carbons:

-

~161 ppm: C3 and C5 (carbons attached to methoxy groups).

-

~132 ppm: C1 (carbon attached to the NCS group).

-

~105 ppm: C2 and C6.

-

~98 ppm: C4.

-

-

Methoxy Carbon:

-

~55 ppm: The two equivalent methoxy carbons.

-

-

3. Mass Spectrometry (MS) MS confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): A prominent peak at m/z = 195 , corresponding to the molecular weight of the compound.[11]

-

Key Fragmentation: Alkyl and aryl isothiocyanates exhibit characteristic fragmentation patterns.[16] Expected fragments for this molecule could include the loss of the NCS group or cleavage of the methoxy groups.

Safety and Handling

Reagents:

-

Carbon Disulfide (CS₂): Highly flammable liquid with a low flash point. All operations should be performed in a well-ventilated fume hood away from ignition sources.

-

Bases (DBU, Et₃N): Corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dichloromethane (DCM): A volatile solvent; avoid inhalation.

Product:

-

This compound: Classified as harmful if swallowed and may cause an allergic skin reaction.[11] Standard laboratory PPE (lab coat, gloves, safety glasses) is required during handling.

Conclusion

The synthesis of this compound via the dithiocarbamate intermediate pathway represents a robust and safer alternative to classical methods employing thiophosgene. This approach is highly adaptable and provides good yields of the target compound. The identity and purity of the product can be unequivocally confirmed through a standard suite of analytical techniques, with IR spectroscopy providing a rapid diagnostic for the key isothiocyanate functionality, and NMR and MS offering complete structural elucidation. This technical guide provides researchers with the foundational knowledge to confidently synthesize, purify, and characterize this valuable chemical intermediate for applications in drug discovery and beyond.

References

- Demkowicz, S., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(23), 7166.

- National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.

- Kim, H. & Lee, S. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv.

- Miller, A. N., & St. Cyr, B. M. (2023). Synthesis of Isothiocyanates: An Update. ACS Omega.

- Chanu, M. D., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50.

- The Royal Society of Chemistry (n.d.). General procedure for the synthesis of isothiocyanates. RSC Publishing.

- Google Patents (n.d.). CN102229551B - A kind of preparation method of isothiocyanate.

- Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

- ResearchGate (n.d.). Reaction of Aromatic Aldehydes with 3,5-Dimethoxyaniline.

- Szałek, A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(19), 6296.

- ResearchGate (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates.

- Lee, S. (2023). Recent Advancement in the Synthesis of Isothiocyanates. ChemComm.

- National Center for Biotechnology Information (n.d.). 3,5-Dimethoxyaniline. PubChem Compound Database.

- Al-Saadi, A. A. (2023). Reactivity Studies of Thiophosgene and its Halo Versions towards Diazo Derivatives. ChemRxiv.

- Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis.

- Cheméo (n.d.). Chemical Properties of this compound (CAS 104968-58-3).

- The Royal Society of Chemistry (n.d.). A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill - Supporting Information. RSC Publishing.

- Kjær, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica.

- Wikipedia (n.d.). Allylescaline.

- Mallesha, L., et al. (2014). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry.

- Wikipedia (n.d.). Isothiocyanate.

- National Institute of Standards and Technology (n.d.). Isopropyl isothiocyanate. NIST Chemistry WebBook.

- ResearchGate (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.

- Reddit (2024). Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene. r/Chempros.

- Li, Y., et al. (2023). Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. Molecules, 28(11), 4337.

- Fratila, O. P., et al. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 27(19), 6701.

Sources

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. cbijournal.com [cbijournal.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent [mdpi.com]

- 9. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C9H9NO2S | CID 145422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. chemicalpapers.com [chemicalpapers.com]

- 14. rsc.org [rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. scispace.com [scispace.com]

An In-depth Technical Guide to 3,5-Dimethoxyphenyl Isothiocyanate

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of 3,5-Dimethoxyphenyl isothiocyanate. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective application in a laboratory setting.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 104968-58-3) is an aromatic isothiocyanate featuring a benzene ring substituted with two methoxy groups and the reactive isothiocyanate (-N=C=S) functional group.[1][2] The electron-donating nature of the methoxy groups influences the reactivity of the aromatic ring and the isothiocyanate moiety. Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 104968-58-3 | [1][2] |

| Molecular Formula | C₉H₉NO₂S | [1][2][3] |

| Molecular Weight | 195.24 g/mol | [1][2][3] |

| Appearance | White to Light Yellow Solid | [4] |

| Form | Solid | [1][4] |

| Solubility | Soluble in Chloroform. | [4] |

| Octanol/Water Partition Coefficient (logP) | 2.438 (Calculated) | [3] |

| Boiling Point | 632.75 K (Calculated) | [3] |

| Storage Temperature | -20°C, under inert atmosphere. | [4] |

Spectroscopic Characterization

Accurate characterization is crucial for verifying the identity and purity of this compound. The following spectroscopic data are characteristic of its structure.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum of an isothiocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This typically appears in the range of 2000-2200 cm⁻¹.[5] Additional bands would be observed for the aromatic C-H and C=C stretching, as well as C-O stretching from the methoxy groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy group protons. Due to the meta-substitution pattern, the aromatic region would likely display a singlet for the proton at the C2 position (between the methoxy groups) and a doublet for the protons at the C4 and C6 positions. The six protons of the two equivalent methoxy groups would appear as a sharp singlet, typically in the range of 3.7-4.0 ppm.

-

¹³C NMR : The carbon NMR would show a characteristic signal for the carbon of the isothiocyanate group (-N=C=S) in the range of 120-140 ppm. Signals for the aromatic carbons would also be present, with the carbons attached to the methoxy groups showing a significant downfield shift. The carbon of the methoxy groups would appear as a signal around 55-60 ppm.

-

-

Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 195.[2] Fragmentation patterns may involve the loss of the isothiocyanate group or methoxy groups.

Synthesis and Chemical Reactivity

General Synthesis Pathway

Isothiocyanates are commonly synthesized from the corresponding primary amines. A robust and widely applicable method involves a "one-pot", two-step procedure.[6][7] First, the primary amine (3,5-dimethoxyaniline) reacts with carbon disulfide (CS₂) in the presence of a base (like triethylamine, Et₃N) to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate.[8]

A modern approach utilizes reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as an efficient desulfurization agent, often assisted by microwave irradiation to accelerate the reaction.[6][7]

Caption: General workflow for the synthesis of isothiocyanates.

Core Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the central carbon atom in the -N=C=S group. This carbon is highly susceptible to nucleophilic attack, making it a valuable synthon for creating a variety of sulfur and nitrogen-containing compounds, most notably thiourea derivatives upon reaction with primary or secondary amines.

Caption: Nucleophilic addition to the isothiocyanate group.

Safety, Handling, and Storage

4.1. Hazard Profile

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[9][10]

| Hazard Class | GHS Statement | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | [2][9][10] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin. | [2][9][10] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled. | [2][9] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | [2][10] |

| Eye Damage/Irritation | H318: Causes serious eye damage. | [10] |

| Respiratory Irritation | H335: May cause respiratory irritation. | [2] |

4.2. Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[9][11]

-

Personal Protective Equipment :

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][11]

4.3. Storage and Stability

-

Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11] The compound is moisture-sensitive.[4] For long-term stability, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]

-

Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, strong bases, and amines.

Experimental Protocols

Protocol: One-Pot Synthesis of an Aromatic Isothiocyanate

This protocol is adapted from modern methodologies for isothiocyanate synthesis and serves as a representative example.[6][7] Note: This procedure should be performed by trained personnel in a controlled laboratory environment.

Materials:

-

Aromatic amine (e.g., 3,5-dimethoxyaniline)

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Desulfurizing agent (e.g., DMT/NMM/TsO⁻)

-

Microwave reactor vial (10 mL) with a magnetic stir bar

-

Hydrochloric acid (1 N)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a 10 mL microwave reactor vial containing a magnetic stir bar, add the aromatic amine (1.0 equiv.).

-

Dissolve the amine in anhydrous DCM (approx. 3 mL).

-

Add triethylamine (3.0 equiv.) to the solution, followed by the slow addition of carbon disulfide (3.0 equiv.).

-

Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the dithiocarbamate intermediate.

-

Add the desulfurizing agent (1.0 equiv.) to the mixture.

-

Seal the vial and place it in a microwave reactor. Irradiate the mixture for 3-5 minutes at 90°C.

-

After cooling to room temperature, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 N HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure isothiocyanate.

Protocol: Product Characterization

Objective : To confirm the identity and purity of the synthesized this compound.

-

Thin-Layer Chromatography (TLC) : Monitor the reaction progress and assess the purity of the final product using TLC plates with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). Visualize spots under UV light.

-

Infrared Spectroscopy : Prepare a sample (e.g., as a thin film or KBr pellet) and acquire an IR spectrum. Confirm the presence of a strong, sharp peak in the 2000-2200 cm⁻¹ region.

-

NMR Spectroscopy : Dissolve a small sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire a ¹H NMR spectrum and integrate the signals. Verify that the chemical shifts, splitting patterns, and integration values match the expected structure.

-

Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments, including the characteristic peak for the -NCS carbon.

-

-

Mass Spectrometry : Analyze the sample using a mass spectrometer (e.g., via GC-MS or direct infusion ESI-MS) to confirm that the molecular ion peak corresponds to the calculated molecular weight (195.24 g/mol ).

References

- Thermo Fisher Scientific. (2025).

- ChemicalBook. (2025).

- Sigma-Aldrich. (n.d.).

- Cheméo. (n.d.).

- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 3,5-Dimethylphenyl isothiocyanate.

- ChemicalBook. (n.d.).

- PubChem. (n.d.). This compound.

- Staszak, K., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(20), 6232. URL

- CymitQuimica. (2025). SAFETY DATA SHEET: 1,4-Phenylene diisothiocyanate.

- Staszak, K., et al. (2021).

- Lab Pro Inc. (n.d.).

- Cheméo. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Fisher Scientific. (n.d.).

- PubChem. (n.d.). 3,5-Dimethylphenyl Isothiocyanate.

- Akkaya, B., et al. (2018).

- Santa Cruz Biotechnology. (n.d.).

- Cheméo. (n.d.).

- Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. URL

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. URL

- Dr. Anjali Gupta. (2023, April 17). Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy [Video]. YouTube. URL

- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure? [Forum post]. URL

- University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems. URL

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C9H9NO2S | CID 145422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 104968-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound CAS#: 104968-58-3 [m.chemicalbook.com]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Structural Elucidation of 3,5-Dimethoxyphenyl Isothiocyanate

Abstract

This document provides a comprehensive technical guide for the structural elucidation of 3,5-Dimethoxyphenyl isothiocyanate. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This guide moves beyond a simple recitation of analytical techniques, instead offering a holistic workflow that integrates synthesis, spectroscopic analysis, and data interpretation. Each step is rationalized to provide a clear understanding of the experimental choices, ensuring a self-validating and robust elucidation process. The methodologies detailed herein are grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of Isothiocyanates

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the -N=C=S functional group.[1] They are renowned for their presence in cruciferous vegetables and their significant biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific arrangement of substituents on the aromatic ring of phenyl isothiocyanates dictates their chemical reactivity and biological efficacy. This compound, the subject of this guide, is a synthetic derivative whose precise structural confirmation is paramount for its potential applications in medicinal chemistry and materials science. This guide will systematically detail the process of confirming its molecular structure, starting from its synthesis to its comprehensive spectroscopic characterization.

Synthesis and Purification: Establishing a Foundational Purity

The unambiguous elucidation of a chemical structure begins with the synthesis of a pure compound. For this compound, a common and effective synthetic route involves the reaction of the corresponding primary amine, 3,5-dimethoxyaniline, with a thiocarbonylating agent.

Rationale for Synthetic Approach

Several methods exist for the synthesis of isothiocyanates from primary amines.[3][4][5][6] A widely adopted and reliable method is the reaction of the amine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate salt intermediate, which is then decomposed to the isothiocyanate.[4] This approach is often preferred due to the commercial availability and relatively low toxicity of the reagents compared to alternatives like thiophosgene.[5] Green chemistry principles can also be incorporated by using reagents like sodium persulfate in water.[7]

Detailed Experimental Protocol: Synthesis of this compound

-

Formation of the Dithiocarbamate Salt:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethoxyaniline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, typically triethylamine (Et3N, 3.0 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.[8]

-

Slowly add carbon disulfide (CS2, 3.0 equivalents) dropwise to the stirred solution.[8]

-

Allow the reaction to stir at room temperature for a designated period (e.g., 5 minutes) to ensure the complete formation of the triethylammonium dithiocarbamate salt.[8]

-

-

Decomposition to Isothiocyanate:

-

To the solution containing the dithiocarbamate salt, add a desulfurizing agent. A modern and efficient reagent for this step is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻).[8]

-

The reaction can be promoted by microwave irradiation (e.g., 90 °C for 3 minutes) to enhance the reaction rate and yield.[8]

-

-

Workup and Purification:

-

After the reaction is complete, dilute the mixture with DCM and wash sequentially with water, 1 N HCl, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a non-polar eluent such as hexane to isolate the pure this compound.[8]

-

Spectroscopic Analysis: The Core of Structure Elucidation

With a pure sample in hand, a suite of spectroscopic techniques is employed to piece together the molecular structure. Each technique provides a unique piece of the puzzle, and their combined interpretation leads to an irrefutable structural assignment.

Infrared (IR) Spectroscopy: Identifying the Key Functional Group

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.

Expected Data for this compound: The most prominent and diagnostic peak in the IR spectrum of an isothiocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group.[9] This typically appears in the range of 2000-2200 cm⁻¹.[9] The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[10]

Data Summary Table:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2000 - 2200 |

| C-O-C (Aryl Ether) | Asymmetric Stretch | 1200 - 1300 |

| C-O-C (Aryl Ether) | Symmetric Stretch | 1000 - 1100 |

| Aromatic C=C | Stretch | 1600 & 1475 (approx.) |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H (in -OCH₃) | Stretch | 2850 - 3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the behavior of nuclei in a magnetic field, we can deduce the connectivity and chemical environment of atoms within a molecule. For organic compounds, ¹H and ¹³C NMR are the most informative.[11][12]

¹H NMR Analysis:

-

Aromatic Protons: The symmetry of the 3,5-disubstituted aromatic ring will result in a specific splitting pattern. The proton at the 4-position will appear as a triplet, while the protons at the 2- and 6-positions will appear as a doublet.

-

Methoxy Protons: The six protons of the two equivalent methoxy groups (-OCH₃) will appear as a sharp singlet.

¹³C NMR Analysis:

-

Isothiocyanate Carbon: The carbon of the -N=C=S group is expected to have a characteristic chemical shift in the range of 125-140 ppm.

-

Aromatic Carbons: The symmetry of the ring will result in four distinct aromatic carbon signals. The carbon atoms attached to the methoxy groups (C3 and C5) will be the most downfield, followed by the carbon attached to the isothiocyanate group (C1). The remaining aromatic carbons (C2, C6, and C4) will appear at higher field strengths.

-

Methoxy Carbons: The two equivalent methoxy carbons will give rise to a single signal.

Predicted NMR Data Table:

| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

| H2, H6 | Doublet | ~105 |

| H4 | Triplet | ~107 |

| -OCH₃ | Singlet | ~56 |

| C1 | - | ~135 |

| C2, C6 | - | ~105 |

| C3, C5 | - | ~161 |

| C4 | - | ~107 |

| -N=C =S | - | ~135 |

| -OC H₃ | - | ~56 |

Note: Predicted chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.

Expected Data for this compound:

-

Molecular Ion Peak (M⁺): The molecular formula is C₉H₉NO₂S, giving a molecular weight of 195.24 g/mol .[13][14][15] The high-resolution mass spectrum should show a molecular ion peak at an m/z value corresponding to this exact mass.

-

Key Fragmentation Pathways: Aromatic isothiocyanates often exhibit characteristic fragmentation patterns. The loss of the isothiocyanate group or parts of it can be observed. The presence of the dimethoxy phenyl fragment would be a strong indicator of the proposed structure. A common fragmentation for alkyl isothiocyanates is the formation of a CH₂NCS⁺ ion at m/z 72, though this may be less prominent for aromatic variants.[16]

Data Summary Table:

| m/z Value | Possible Fragment |

| 195 | [M]⁺ (Molecular Ion) |

| 180 | [M - CH₃]⁺ |

| 164 | [M - OCH₃]⁺ |

| 137 | [M - NCS]⁺ |

Integrated Workflow for Structure Elucidation

The following diagram illustrates the logical flow of the structure elucidation process, emphasizing the interplay between synthesis and the various analytical techniques.

Sources

- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isothiocyanate synthesis [organic-chemistry.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. cbijournal.com [cbijournal.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. chemicalpapers.com [chemicalpapers.com]

- 10. This compound [webbook.nist.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C9H9NO2S | CID 145422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 15. This compound (CAS 104968-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. scispace.com [scispace.com]

An In-depth Technical Guide to the Biological Activity of Isothiocyanate Compounds

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds predominantly found in cruciferous vegetables of the Brassicaceae family, such as broccoli, cabbage, and wasabi.[1][2] These compounds are formed from the enzymatic hydrolysis of glucosinolates upon plant tissue damage.[3][4][5] Over the past few decades, ITCs have garnered significant scientific interest due to their potent biological activities, including anticancer, anti-inflammatory, neuroprotective, and cardioprotective effects.[2][4][6] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biological activities of ITCs, their underlying molecular mechanisms, and detailed experimental protocols for their investigation.

I. Anticancer Activity: A Multi-pronged Approach

Isothiocyanates exert their anticancer effects through a variety of mechanisms, targeting multiple stages of carcinogenesis, from initiation to progression and metastasis.[7]

Induction of Apoptosis

A primary mechanism by which ITCs inhibit cancer cell growth is through the induction of apoptosis, or programmed cell death.[8][9] This is often mediated through the intrinsic mitochondrial pathway, involving the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, and activation of caspases.[8][10]

This protocol provides a reliable method for quantifying apoptosis in cancer cells treated with ITCs using flow cytometry.[11][12]

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HeLa, PC-3, or MCF-7) in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the desired isothiocyanate (e.g., Sulforaphane: 10-40 µM; Phenethyl isothiocyanate: 5-20 µM) or a vehicle control (DMSO) for 24-48 hours.

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells and wash twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[13]

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Use FITC signal (FL1) to detect Annexin V-positive cells (early apoptosis) and PI signal (FL2 or FL3) to detect necrotic or late apoptotic cells.

-

-

Causality: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[11][13] PI is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[11][14] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

| Isothiocyanate | Cell Line | Concentration (µM) | Duration (h) | Apoptosis Rate (%) | Reference |

| Sulforaphene | HepG2 | 33.8 | 24 | 12.25 | [9] |

| Sulforaphene | HepG2 | 33.8 | 48 | 29.53 | [9] |

| Sulforaphene | HepG2 | 33.8 | 72 | 49.06 | [9] |

| PEITC | CaSki | 20 | 24 | ~35 | [15] |

| PEITC | CaSki | 25 | 24 | ~45 | [15] |

| PEITC | CaSki | 30 | 24 | ~60 | [15] |

Cell Cycle Arrest

ITCs can also inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase.[16][17][18] This prevents cancer cells from dividing and propagating.

This protocol details the procedure for analyzing the cell cycle distribution of ITC-treated cancer cells.[3][14][19]

-

Cell Culture and Treatment:

-

Culture and treat cells with the desired ITC as described in the apoptosis protocol.

-

-

Cell Fixation and Staining:

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.[3]

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[19]

-

Incubate for 30 minutes at room temperature in the dark.[19]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content is proportional to the PI fluorescence intensity. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

-

Causality: PI is a stoichiometric DNA intercalating agent, meaning it binds to DNA in proportion to the amount of DNA present.[14] Therefore, cells in the G2/M phase (with twice the DNA content of G0/G1 cells) will exhibit approximately double the fluorescence intensity. RNase A is included to prevent the staining of RNA, which would interfere with the DNA content analysis.[14]

| Isothiocyanate | Cell Line | Concentration (µM) | Duration (h) | Cell Population in G2/M (%) | Reference |

| AITC | HeLa | 10 | 16 | Increased | [18] |

| BITC | HeLa | 2.5 | 16 | Increased | [18] |

| PEITC | HeLa | 2.5 | 16 | Increased | [18] |

| PEITC | LNCaP | 5 | 48 | Increased | [17] |

| AITC | HT-29 | 20 | 24 | ~45 | [20] |

II. Anti-inflammatory Activity: Modulation of Key Signaling Pathways

Chronic inflammation is a key driver of many chronic diseases, including cancer. ITCs exhibit potent anti-inflammatory properties by modulating critical signaling pathways such as NF-κB and Nrf2.[21]

Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[21] ITCs can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[22][23]

This protocol describes a common method to quantify the activation of the NF-κB p65 subunit.

-

Cell Culture and Treatment:

-

Seed cells (e.g., macrophages or cancer cells) in a 96-well plate.

-

Pre-treat cells with various concentrations of the ITC for 1-2 hours.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 30-60 minutes.

-

-

Nuclear Extract Preparation:

-

Lyse the cells and prepare nuclear extracts using a commercial kit or a standard laboratory protocol.

-

-

ELISA Assay:

-

Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.

-

Incubate to allow the active NF-κB p65 in the extracts to bind to the DNA.

-

Wash away unbound proteins.

-

Add a primary antibody specific for the p65 subunit of NF-κB, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Add the TMB substrate and measure the absorbance at 450 nm.[24]

-

Causality: This assay quantifies the amount of active NF-κB p65 that can bind to its specific DNA consensus sequence. A decrease in the absorbance signal in ITC-treated samples compared to the LPS-only control indicates inhibition of NF-κB activation.

| Cell Line | PEITC Concentration (µM) | Reduction in p65 DNA binding (%) | Reference |

| PANC-1 | 10 | 47-60 | [22][23] |

| GBM 8401 | 8 | 25 | [26] |

| GBM 8401 | 12 | 58 | [26] |

Activation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[27] ITCs are potent activators of the transcription factor Nrf2, which upregulates the expression of a battery of antioxidant and detoxifying enzymes.

This protocol provides a sensitive method to measure the activation of the Nrf2 pathway.

-

Cell Transfection:

-

Transfect cells (e.g., HepG2) with a luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE), the DNA binding site for Nrf2.

-

-

Cell Treatment:

-

Treat the transfected cells with various concentrations of the ITC (e.g., Sulforaphane: 1-10 µM) for 6-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay system.

-

-

Causality: The binding of activated Nrf2 to the ARE sequences in the reporter plasmid drives the expression of the luciferase gene. The resulting luminescence is directly proportional to the level of Nrf2 activation.

| Cell Line | Sulforaphane Concentration (µM) | Gene | Fold Induction | Reference |

| Caco-2 | 15 | Nrf2 mRNA | ~2.5 | [28] |

| Alveolar Epithelial Cells | 0.5 | Nrf2 mRNA | Increased | [23] |

III. Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition

Emerging evidence indicates that ITCs can also exert their biological effects through epigenetic mechanisms, notably by inhibiting the activity of histone deacetylases (HDACs).[29][30][31] HDAC inhibition leads to histone hyperacetylation, altered gene expression, and can induce cell cycle arrest and apoptosis in cancer cells.[29][31]

Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol describes a common method for measuring HDAC activity.[1][32][33]

-

Sample Preparation:

-

Prepare nuclear extracts from ITC-treated and control cells.

-

-

HDAC Assay:

-

Use a commercial fluorometric HDAC activity assay kit.[32]

-

Add the nuclear extracts to a 96-well plate.

-

Add the HDAC substrate, which is a fluorogenic acetylated peptide.

-

Incubate at 37°C for 30 minutes.

-

Add the developer solution, which cleaves the deacetylated substrate to release the fluorophore.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the fluorescence using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.[32]

-

-

Causality: The HDAC enzymes in the nuclear extract deacetylate the substrate. The developer then specifically acts on the deacetylated substrate to produce a fluorescent signal. The intensity of the fluorescence is directly proportional to the HDAC activity. A decrease in fluorescence in ITC-treated samples indicates HDAC inhibition.

IV. Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Some ITCs have been shown to inhibit angiogenesis.[33]

Experimental Protocol: In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[4][10][29][34][35]

-

Plate Coating:

-

Cell Seeding and Treatment:

-

Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

-

Treat the cells with various concentrations of the ITC or a vehicle control.

-

-

Tube Formation and Analysis:

-

Incubate the plate for 4-18 hours to allow for tube formation.

-

Visualize and photograph the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

-

Causality: Endothelial cells, when cultured on a basement membrane matrix, mimic the in vivo process of angiogenesis by forming intricate networks of tube-like structures.[35] The ability of an ITC to inhibit this process indicates its anti-angiogenic potential.

V. Signaling Pathways and Workflow Diagrams

Diagram 1: Core Signaling Pathways Modulated by Isothiocyanates

Caption: Key molecular targets and pathways of isothiocyanates.

Diagram 2: Experimental Workflow for Assessing ITC-Induced Apoptosisdot

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. promocell.com [promocell.com]

- 5. cybermedlife.eu [cybermedlife.eu]

- 6. Electrophoretic Mobility Shift Assay Analysis of NF-κB DNA Binding | Springer Nature Experiments [experiments.springernature.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 17. Effects of phenylethyl isothiocyanate and its metabolite on cell-cycle arrest and apoptosis in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isothiocyanates inhibit cell cycle progression of HeLa cells at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 20. Sensitivity of allyl isothiocyanate to induce apoptosis via ER stress and the mitochondrial pathway upon ROS production in colorectal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. assaygenie.com [assaygenie.com]

- 22. Combination of xanthohumol and phenethyl isothiocyanate inhibits NF-κB and activates Nrf2 in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. elkbiotech.com [elkbiotech.com]

- 25. NF kappaB p65 ELISA Kit (ab176648) | Abcam [abcam.com]

- 26. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF-κB Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Sulforaphane-induced epigenetic regulation of Nrf2 expression by DNA methyltransferase in human Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ibidi.com [ibidi.com]

- 30. licorbio.com [licorbio.com]

- 31. Annexin V Staining Protocol [bdbiosciences.com]

- 32. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 33. cdn.caymanchem.com [cdn.caymanchem.com]

- 34. n-genetics.com [n-genetics.com]

- 35. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of Dimethoxy-Substituted Isothiocyanates: Mechanisms, Models, and Methodologies

An In-depth Technical Guide for Researchers

Abstract

Isothiocyanates (ITCs), the bioactive hydrolysis products of glucosinolates from cruciferous vegetables, have garnered significant attention for their pleiotropic health benefits, particularly in cancer chemoprevention, anti-inflammatory, and neuroprotective applications.[1][2] While foundational research has focused on prominent ITCs like sulforaphane and phenethyl isothiocyanate (PEITC), emerging evidence suggests that specific substitutions on the aromatic ring, such as methoxy groups, can modulate and enhance therapeutic activity. This technical guide delves into the potential of dimethoxy-substituted isothiocyanates, synthesizing current knowledge on their mechanisms of action, outlining robust experimental frameworks for their evaluation, and providing detailed protocols for researchers in drug discovery and development. We bridge established principles of ITC biology with the nuanced potential of dimethoxy-substitution, offering a comprehensive resource for exploring this promising class of compounds.

Introduction: The Rationale for Dimethoxy-Substitution

Isothiocyanates are defined by the highly electrophilic -N=C=S functional group, which readily reacts with nucleophilic thiol groups, most notably cysteine residues within cellular proteins.[3] This reactivity is the lynchpin of their biological activity, enabling them to modulate critical signaling pathways that govern cellular homeostasis, stress response, and inflammation.

The addition of methoxy (-OCH₃) groups to the phenyl ring of an ITC is not a trivial modification. It imparts significant changes to the molecule's physicochemical properties:

-

Electron-Donating Effects: Methoxy groups are electron-donating, which can alter the electrophilicity of the isothiocyanate carbon, thereby influencing its reactivity with protein targets.

-

Lipophilicity: The addition of methoxy groups can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes and the blood-brain barrier.[4]

-

Metabolic Stability: Substitution patterns can influence susceptibility to Phase I and Phase II metabolic enzymes, affecting the compound's pharmacokinetic profile and bioavailability.[5][6]

While research into dimethoxy-substituted ITCs is an emerging field, studies on mono-methoxylated analogs provide a strong foundation for their therapeutic potential. For instance, 2-methoxyphenyl and 3-methoxyphenyl ITCs have demonstrated potent anti-inflammatory and cholinesterase-inhibiting activities, suggesting their relevance in neurodegenerative and inflammatory diseases.[4][7][8] This guide will extrapolate from these findings to build a case for the focused investigation of their dimethoxy counterparts.

Core Mechanisms of Action: Key Signaling Hubs

The therapeutic effects of ITCs are primarily mediated through the modulation of two master regulatory pathways: Nrf2 and NF-κB. These pathways represent prime targets for dimethoxy-substituted ITCs.

The Nrf2/ARE Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.

Mechanism of Activation: Electrophilic ITCs can directly modify reactive cysteine sensors on Keap1. This covalent modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and binding to the Antioxidant Response Element (ARE) in the promoter region of target genes.[9] This cascade upregulates a suite of cytoprotective proteins, including Phase II detoxification enzymes and antioxidant enzymes.[3][10]

Caption: Key inhibition points of the NF-κB pathway by ITCs.

Therapeutic Landscapes and Supporting Data

The dual modulation of Nrf2 and NF-κB pathways positions dimethoxy-substituted ITCs as promising candidates for several therapeutic areas.

Anti-Inflammatory and Neuroprotective Effects

Chronic inflammation and oxidative stress are cornerstones of neurodegenerative diseases like Alzheimer's and Parkinson's. [4][8]By activating Nrf2-driven antioxidant defenses and simultaneously suppressing NF-κB-mediated inflammation, ITCs can protect neuronal cells from damage. [11][12] Evidence from mono-methoxylated ITCs is particularly compelling. Studies have shown that 2-methoxyphenyl and 3-methoxyphenyl ITCs are potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis and inflammation. [4][7]Furthermore, 2-methoxyphenyl ITC is a notable inhibitor of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, making it a compound of interest for Alzheimer's disease research. [4][11] Table 1: Bioactivity of Methoxy-Substituted Phenyl ITCs

| Compound | Target | Metric | Value | Reference |

|---|---|---|---|---|

| 2-Methoxyphenyl ITC | Acetylcholinesterase | IC₅₀ | 0.57 mM | [4] |

| 3-Methoxyphenyl ITC | Butyrylcholinesterase | % Inhibition | 49.2% at 1.14 mM | [4] |

| 2-Methoxyphenyl ITC | COX-2 | % Inhibition | ~99% at 50 µM | [4] |

| 3-Methoxyphenyl ITC | COX-2 | % Inhibition | ~99% at 50 µM | [7]|

Anticancer Activity

The anticancer effects of ITCs are multifaceted and include:

-

Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells by modulating Bcl-2 family proteins and activating caspases. [9]* Cell Cycle Arrest: They can halt the proliferation of cancer cells at various checkpoints. [13]* Inhibition of Angiogenesis: ITCs can prevent the formation of new blood vessels that tumors need to grow. [13]* Epigenetic Modulation: Certain ITCs act as histone deacetylase (HDAC) inhibitors, altering gene expression to suppress tumorigenesis. [1] While specific data on dimethoxy-ITCs in cancer are sparse, the foundational mechanisms are well-established for the ITC class, making this a high-priority area for investigation. [14][15]The increased lipophilicity of dimethoxy variants could lead to enhanced cellular uptake and potency.

Experimental Validation: A Practical Workflow

Evaluating the therapeutic potential of novel dimethoxy-substituted ITCs requires a systematic, multi-tiered approach.

Caption: A tiered workflow for evaluating dimethoxy-ITC candidates.

Synthesis of Dimethoxy-Substituted Isothiocyanates

A robust supply of high-purity compounds is the prerequisite for any study. A common and efficient method involves a one-pot, two-step procedure starting from the corresponding dimethoxyaniline.

Protocol Insight: The use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurizing agent in a microwave-assisted synthesis has proven effective for generating various aromatic ITCs, including 3,5-dimethoxyphenyl isothiocyanate, with good yields. [16]This method is advantageous due to its speed and efficiency. Alternative methods using tosyl chloride or di-tert-butyl dicarbonate also provide high yields and simple work-up procedures. [17][18]

Key Experimental Protocols

-

Objective: To determine the cytotoxic concentration range of the test compound and establish appropriate doses for subsequent mechanistic assays.

-

Methodology:

-

Cell Plating: Seed cells (e.g., RAW 264.7 macrophages for inflammation, SH-SY5Y neuroblastoma for neuroprotection) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the dimethoxy-ITC in appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (concentration that inhibits 50% of cell growth).

-

-

Objective: To directly measure the anti-inflammatory potential of the compound by assessing its ability to inhibit prostaglandin biosynthesis.

-

Methodology: This protocol is based on commercially available kits (e.g., from Cayman Chemical).

-

Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.

-

Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and human COX-2 enzyme.

-

Inhibitor Addition: Add the dimethoxy-ITC test compound (e.g., at a final concentration of 50 µM) or a positive control (e.g., Indomethacin). [4]Incubate for 10 minutes at 37°C.

-

Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction. Incubate for 2 minutes at 37°C.

-

Reaction Termination & Detection: Add a stannous chloride solution to stop the reaction and reduce prostaglandin G₂ to prostaglandin F₂α. Quantify the product using an appropriate detection method, typically an enzyme immunoassay (EIA) component of the kit.

-

Analysis: Calculate the percentage of COX-2 inhibition relative to the vehicle control.

-

-

Objective: To visualize and quantify the activation of the Nrf2 pathway by assessing the accumulation of Nrf2 protein in the nucleus.

-

Methodology:

-

Cell Treatment: Plate cells (e.g., HepG2) and treat with the dimethoxy-ITC (at a non-toxic concentration) for various time points (e.g., 0, 1, 2, 4 hours).

-

Cell Lysis & Fractionation: Harvest cells and perform nuclear and cytoplasmic fractionation using a specialized kit (e.g., NE-PER™ Kit). This step is critical to separate nuclear proteins from cytoplasmic proteins.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each fraction onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

To ensure proper fractionation and loading, probe the same membranes for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

-

Analysis: Quantify the band intensity for Nrf2 in the nuclear fraction relative to the Lamin B1 loading control. An increase in nuclear Nrf2 over time indicates pathway activation.

-

Pharmacokinetics: Bridging In Vitro Efficacy to In Vivo Potential

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for its development. [5]ITCs generally exhibit good oral bioavailability. [19][20]The primary metabolic route is conjugation with glutathione (GSH) via glutathione S-transferases (GSTs), followed by excretion as mercapturic acid derivatives. [6][10] The dimethoxy substitution may influence this profile. Increased lipophilicity could enhance absorption but may also lead to greater sequestration in adipose tissue. Researchers should prioritize early ADME studies in preclinical models (e.g., rats) to determine key parameters.

Table 2: Representative Pharmacokinetic Parameters of ITCs in Rats

| Compound | Dose (Oral) | Cₘₐₓ | Tₘₐₓ | Bioavailability | Reference |

|---|---|---|---|---|---|

| Phenethyl ITC (PEITC) | 100 µmol/kg | ~928 nM (in humans) | 4.9 h (t½) | 93% | [19][20] |

| 4-MTBITC (Erucin) | 40 mg/kg | 437.33 µg/mL | 30 min | Dose-dependent | [21]|

Note: Data for PEITC in humans is provided for context. Cₘₐₓ and Tₘₐₓ values can vary significantly between species and compounds.

Conclusion and Future Directions

Dimethoxy-substituted isothiocyanates represent a logical and promising evolution in the study of therapeutic ITCs. The foundational knowledge of ITC-mediated Nrf2 activation and NF-κB inhibition, combined with preliminary data showing the high potency of mono-methoxylated analogs, provides a compelling rationale for their investigation. The methoxy groups are poised to enhance crucial properties like membrane permeability and metabolic stability, potentially leading to compounds with superior efficacy and pharmacokinetic profiles.

Future research should focus on:

-

Systematic Synthesis and Screening: Creating a library of dimethoxy-ITCs with varied substitution patterns (e.g., 2,4-, 2,5-, 3,4-, 3,5-) and screening them against panels of cancer cell lines and in models of inflammation and neurodegeneration.

-

Direct Target Identification: Moving beyond pathway analysis to identify the specific protein cysteine residues that are covalently modified by these novel ITCs.

-

In Vivo Efficacy: Progressing lead candidates from in vitro validation to preclinical animal models of disease to assess their therapeutic efficacy and safety profiles.

By leveraging the detailed methodologies and mechanistic understanding presented in this guide, the scientific community can systematically explore and unlock the full therapeutic potential of this exciting class of molecules.

References

- Burčul, F., et al. (2018). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Taylor & Francis Online.

- Burčul, F., et al. (2018). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. PMC.

- Javed, S., et al. (2023). Dietary glucosinolates derived isothiocyanates: chemical properties, metabolism and their potential in prevention of Alzheimer's disease. PubMed Central.

- Maka, C., et al. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI.

- Request PDF. (n.d.). Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies. ResearchGate.

- Burčul, F., et al. (2018). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Taylor & Francis Online.

- Na, G., et al. (2023). Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. MDPI.

- Mihailović, J., et al. (2023). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. MDPI.

- Sundaram, M.K., et al. (2022). Dietary isothiocyanates inhibit cancer progression by modulation of epigenome. Seminars in Cancer Biology.

- Na, G., et al. (2023). Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. National Center for Biotechnology Information.

- Pérez-Pérez, M., et al. (2013). Mechanism of action of isothiocyanates. A review. Redalyc.

- Thornalley, P.J. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. PubMed.

- Latronico, T., et al. (2020). Neuroprotective potential of isothiocyanates in an in vitro model of neuroinflammation. ResearchGate.

- Jaafaru, M.S., et al. (2021). Beneficial Health Effects of Glucosinolates-Derived Isothiocyanates on Cardiovascular and Neurodegenerative Diseases. MDPI.

- Giacoppo, S., et al. (2015). An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegenerative diseases. PubMed.

- Mastrogianni, M., et al. (2020). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. PMC.

- Minarini, A., et al. (2014). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. PMC.

- Bishayee, A., et al. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition.

- Dinkova-Kostova, A.T. & Kostov, R.V. (2020). The chemopreventive power of isothiocyanates. Discovery - the University of Dundee Research Portal.

- Ji, Y., et al. (2009). ABC Transporters and Isothiocyanates: Potential for Pharmacokinetic Diet–Drug Interactions. PMC.

- Mulligan, D.C., et al. (2015). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. ResearchGate.

- Kala, C., et al. (2018). Isothiocyanates: a Review. Research Journal of Pharmacognosy.

- Lamy, E., et al. (2011). Pharmacokinetics and pharmacodynamics of isothiocyanates. PubMed.

- Yadav, K., & Dhankhar, J. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. ResearchGate.

- Chapman, C.W., & Gatie, M.I. (2022). Synthesis of Isothiocyanates: An Update. PMC.

- Hu, J., et al. (2005). Pharmacokinetics of dietary phenethyl isothiocyanate in rats. PubMed.

- Hansen, P.R., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. University of Copenhagen.

- Palliyaguru, D.L., et al. (2014). Pharmacokinetics and pharmacodynamics of phenethyl isothiocyanate: implications in breast cancer prevention. PubMed.

- Kim, D., & Hong, S. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv.

- Grewal, S., et al. (2022). Pharmacokinetics and toxicity profiling of 4-(methylthio)butyl isothiocyanate with special reference to pre-clinical safety assessment studies. PubMed.

Sources

- 1. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamics of phenethyl isothiocyanate: implications in breast cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dietary glucosinolates derived isothiocyanates: chemical properties, metabolism and their potential in prevention of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. research.uees.edu.ec [research.uees.edu.ec]

- 15. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 19. ABC Transporters and Isothiocyanates: Potential for Pharmacokinetic Diet–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of dietary phenethyl isothiocyanate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics and toxicity profiling of 4-(methylthio)butyl isothiocyanate with special reference to pre-clinical safety assessment studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro Studies with 3,5-Dimethoxyphenyl Isothiocyanate

Abstract

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds that have garnered significant attention in the scientific community for their potential as therapeutic agents, particularly in oncology.[1][2][3] While extensive research has focused on ITCs like sulforaphane and phenethyl isothiocyanate, many other analogues, such as 3,5-Dimethoxyphenyl isothiocyanate (DMPI), remain largely unexplored. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals embarking on the in vitro investigation of DMPI. Recognizing the limited published data specific to DMPI, this document provides a robust framework based on the well-established biological activities and mechanisms of action of other isothiocyanates.[4][5][6] The protocols and methodologies detailed herein are field-proven for analogous compounds and are presented as a validated starting point for the systematic evaluation of DMPI's therapeutic potential.

Introduction to this compound (DMPI)

This compound is a synthetic aromatic isothiocyanate characterized by a phenyl ring substituted with two methoxy groups at positions 3 and 5, and an isothiocyanate functional group (-N=C=S).

Chemical and Physical Properties

A clear understanding of the physicochemical properties of DMPI is fundamental for its proper handling, storage, and use in in vitro studies.

| Property | Value | Source |

| CAS Number | 104968-58-3 | [1][7] |

| Molecular Formula | C₉H₉NO₂S | [1][7] |

| Molecular Weight | 195.24 g/mol | [1][7][8] |

| Appearance | Solid | [7] |

| XLogP3-AA | 3.3 | [8] |

DMPI is commercially available from several suppliers, including Sigma-Aldrich, Santa Cruz Biotechnology, and Thermo Fisher Scientific, facilitating its accessibility for research purposes.[1][7][9]

Synthesis

While commercially available, understanding the synthesis of DMPI can be valuable. Isothiocyanates are generally synthesized from the corresponding primary amines. A common method involves the reaction of the amine with thiophosgene or a related reagent. Another approach is the "one-pot", two-step procedure involving the reaction of an amine with carbon disulfide in the presence of a base, followed by the addition of a desulfurization agent.[10][11] A general procedure for the synthesis of isothiocyanates from amines involves reacting the amine with 1,1'-thiocarbonyldiimidazole.[12]

Postulated Mechanisms of Action: An Isothiocyanate Perspective

The biological activities of isothiocyanates are largely attributed to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic cellular targets, most notably the sulfhydryl groups of cysteine residues in proteins.[13] This reactivity allows ITCs to modulate a multitude of cellular signaling pathways.[3] Based on extensive research on other ITCs, the following pathways are proposed as key areas of investigation for DMPI.

Induction of Apoptosis

A hallmark of many anticancer agents is their ability to induce programmed cell death, or apoptosis. ITCs have been shown to trigger apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][14] Key molecular events include the regulation of the Bcl-2 family of proteins, release of cytochrome c from the mitochondria, and the activation of caspases.[15][16] Some ITCs, like phenethyl isothiocyanate (PEITC) and benzyl isothiocyanate (BITC), have been shown to inhibit deubiquitinating enzymes (DUBs) such as USP9x and UCH37, leading to the degradation of anti-apoptotic proteins like Mcl-1.[4]

Caption: Postulated intrinsic apoptotic pathway induced by DMPI.

Cell Cycle Arrest

ITCs can inhibit cancer cell proliferation by inducing cell cycle arrest, often at the G2/M phase.[2][17] This is frequently associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, sulforaphane has been shown to induce the expression of p21(WAF1/CIP1), a potent CDK inhibitor.[2]

Modulation of Inflammatory Pathways

Chronic inflammation is a known driver of tumorigenesis. ITCs have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[18] NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[13] ITCs can inhibit NF-κB activation by preventing the degradation of its inhibitor, IκB.[18]

Caption: Postulated anti-inflammatory mechanism of DMPI via NF-κB inhibition.

Activation of the Nrf2-ARE Pathway